N-(Dihydroxyethyl)-N-(3-((dihydroxyethyl)amino)-4-methoxyphenyl)acetamide

Physicochemical profiling Solubility prediction Drug-likeness

Researchers often require hydrophilic scaffolds with reliable hydrogen-bonding profiles for fragment-based drug discovery, yet generic acetanilides lack the precise substitution pattern needed for consistent aqueous solubility and target engagement. CAS 71617-27-1 addresses this with a calculated logP of -1.2, five H-bond donors, seven H-bond acceptors, and a topological polar surface area of 123 Ų, ensuring minimal nonspecific binding and high solubility in physiological assays. - Optimized for polar active sites: Low logP and high tPSA reduce hydrophobic off-target interactions. - Flexible scaffold: 7 rotatable bonds enable conformational sampling for induced-fit docking studies. - Derivatization-ready: Multiple hydroxyl handles for prodrug or analog synthesis. Supplied at ≥98% purity with full analytical documentation, supporting immediate integration into medicinal chemistry workflows and pilot-scale synthesis.

Molecular Formula C13H20N2O6
Molecular Weight 300.31 g/mol
CAS No. 71617-27-1
Cat. No. B12691325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Dihydroxyethyl)-N-(3-((dihydroxyethyl)amino)-4-methoxyphenyl)acetamide
CAS71617-27-1
Molecular FormulaC13H20N2O6
Molecular Weight300.31 g/mol
Structural Identifiers
SMILESCC(=O)N(CC(O)O)C1=CC(=C(C=C1)OC)NCC(O)O
InChIInChI=1S/C13H20N2O6/c1-8(16)15(7-13(19)20)9-3-4-11(21-2)10(5-9)14-6-12(17)18/h3-5,12-14,17-20H,6-7H2,1-2H3
InChIKeyJYIGKMVRDSMPFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 0.1 kg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Dihydroxyethyl)-N-(3-((dihydroxyethyl)amino)-4-methoxyphenyl)acetamide (CAS 71617-27-1) – Procurement-Relevant Chemical Profile


N-(Dihydroxyethyl)-N-(3-((dihydroxyethyl)amino)-4-methoxyphenyl)acetamide (CAS 71617-27-1) is a synthetic small molecule (C13H20N2O6, MW 300.31) classified as an aromatic acetamide derivative bearing two dihydroxyethyl substituents and a methoxy group on the phenyl ring . The compound is listed under EINECS number 275-720-3 and is identified for industrial use, particularly as an intermediate in pharmaceutical and fine chemical synthesis . Its structure features five hydrogen bond donors and seven hydrogen bond acceptors, contributing to high aqueous solubility (calculated XlogP: -1.2) [1].

Why N-(Dihydroxyethyl)-N-(3-((dihydroxyethyl)amino)-4-methoxyphenyl)acetamide (CAS 71617-27-1) Cannot Be Casually Replaced by In-Class Analogs


Generic substitution among acetanilide derivatives is unreliable due to the profound impact of the dihydroxyethyl and methoxy substitution pattern on hydrogen-bonding capacity and electronic distribution. The specific substitution pattern of CAS 71617-27-1 generates a calculated topological polar surface area (tPSA) of 123 Ų and a logP of -1.2, which directly controls solubility, permeability, and target binding [1]. Even minor structural changes (e.g., removal of the methoxy group, alteration of the acetamide N-substituent, or repositioning of the dihydroxyethylamino group) can drastically alter the compound's physicochemical and biological profile, as demonstrated by the broad range of activities observed across congeneric series of aromatic amides [2]. Therefore, selection of CAS 71617-27-1 must be based on its own verified performance data rather than inference from structurally similar compounds.

N-(Dihydroxyethyl)-N-(3-((dihydroxyethyl)amino)-4-methoxyphenyl)acetamide (CAS 71617-27-1) – Quantitative Differentiation Evidence for Procurement Decisions


Physicochemical Property Differentiation: CAS 71617-27-1 vs. Unsubstituted Acetanilide

High-performance liquid chromatography (HPLC) purity analysis of CAS 71617-27-1 typically exceeds 95%, with a specified purity of 99% available from commercial suppliers . In contrast, unsubstituted acetanilide (CAS 103-84-4) exhibits a logP of 1.16 and tPSA of 29.1 Ų, resulting in fundamentally different solubility and permeability profiles. The calculated XlogP of -1.2 for CAS 71617-27-1 [1] indicates approximately 230-fold greater hydrophilicity compared to acetanilide, directly affecting formulation and biological assay design.

Physicochemical profiling Solubility prediction Drug-likeness

Hydrogen Bond Donor/Acceptor Capacity: CAS 71617-27-1 vs. N-(2-Methoxy-4-nitrophenyl)acetamide

The target compound possesses 5 hydrogen bond donors (HBD) and 7 hydrogen bond acceptors (HBA), as determined from its molecular structure [1]. By comparison, N-(2-methoxy-4-nitrophenyl)acetamide (CAS 5344-85-2) contains only 2 HBD and 6 HBA. The significantly higher HBD count of CAS 71617-27-1 predicts stronger interactions with biological targets reliant on hydrogen bonding, such as kinase ATP-binding pockets or protease active sites, and may also lead to distinct solvation and crystal packing properties relevant to formulation.

Hydrogen bonding Receptor binding ADME prediction

Rotatable Bond Flexibility: CAS 71617-27-1 vs. Rigid Acetanilide Derivatives

The molecule contains 7 rotatable bonds [1], derived from its two dihydroxyethyl side chains and the acetamide moiety. This is substantially higher than rigid acetanilide derivatives such as N-(4-methoxyphenyl)acetamide (CAS 51-66-1), which has only 3 rotatable bonds. The increased conformational flexibility of CAS 71617-27-1 may confer advantages in induced-fit binding scenarios but could also impose an entropic penalty upon binding, making it a useful tool for studying the role of conformational dynamics in target engagement.

Conformational flexibility Entropic penalty Binding thermodynamics

N-(Dihydroxyethyl)-N-(3-((dihydroxyethyl)amino)-4-methoxyphenyl)acetamide (CAS 71617-27-1) – Evidence-Based Application Scenarios for Procurement


Hydrophilic Probe Development for Enzymatic and Receptor Binding Assays

The compound's high hydrophilicity (XlogP: -1.2) and extensive hydrogen bonding capacity (5 HBD, 7 HBA) [1] make it suitable as a scaffold for developing aqueous-soluble probes targeting enzymes and receptors with polar active sites. Its low logP ensures minimal non-specific binding to hydrophobic surfaces, which is advantageous for high-throughput screening assays conducted under physiological conditions.

Conformational Flexibility Tool for Induced-Fit Binding Studies

With 7 rotatable bonds [1], CAS 71617-27-1 can adopt multiple low-energy conformations. This property is valuable in fragment-based drug discovery and computational docking studies aimed at targets that undergo significant conformational changes upon ligand binding, where rigid analogs would fail to capture induced-fit effects.

Pharmaceutical Intermediate for Prodrug and Derivative Synthesis

The multiple hydroxyl groups provide convenient handles for chemical derivatization (e.g., esterification, etherification), enabling the synthesis of prodrugs or analogs with modulated physicochemical properties. As noted in supplier documentation, the compound is supplied at 95-99% purity and is intended for pharmaceutical industry applications .

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